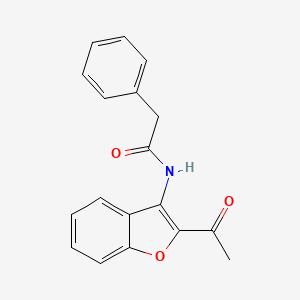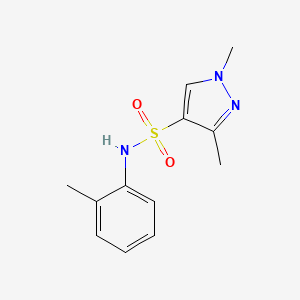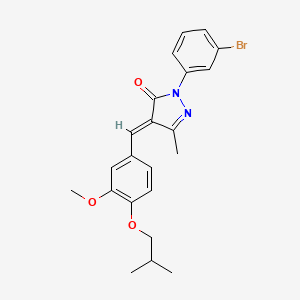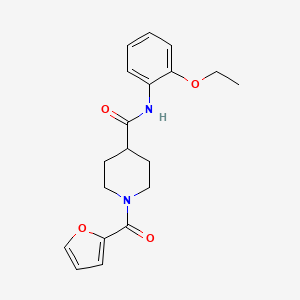
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide, also known as ANAVEX 2-73, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 works by targeting the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, this compound 2-73 is able to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects
This compound 2-73 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation in the brain, all of which are hallmarks of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 has several advantages for use in lab experiments. It is a small molecule drug that is easily synthesized and purified, making it readily available for use in research. It also has a well-defined mechanism of action and has been extensively studied, which makes it a reliable tool for investigating the underlying mechanisms of neurodegenerative diseases.
One limitation of this compound 2-73 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood. Additionally, its mechanism of action is complex and involves multiple pathways, which may make it difficult to fully understand its effects in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73. One area of research is to further investigate its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its effects on other cellular processes, such as autophagy and mitochondrial function, which may be involved in the pathogenesis of neurodegenerative diseases.
In addition, there is a need for further research into the safety and efficacy of this compound 2-73 in humans. Clinical trials will be necessary to determine its potential as a therapeutic agent for neurodegenerative diseases. Finally, there is a need for the development of more selective and potent sigma-1 receptor modulators, which may have even greater potential for the treatment of these diseases.
Conclusion
This compound 2-73 is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by modulating the activity of the sigma-1 receptor, which is involved in various cellular processes. This compound 2-73 has several advantages for use in lab experiments, but its safety and efficacy in humans are not yet fully understood. Future research directions include further investigation of its potential therapeutic applications and the development of more selective and potent sigma-1 receptor modulators.
Métodos De Síntesis
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 is synthesized by a multi-step process that involves the reaction of 2-acetylbenzofuran with phenylacetic acid in the presence of a strong acid catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide 2-73 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(20)18-17(14-9-5-6-10-15(14)22-18)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVRIXBROVWQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-cyano-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5426554.png)



![N-[4-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5426577.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426603.png)

![(3S*,5R*)-1-(phenylacetyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5426617.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5426624.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)


![2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5426671.png)
![(2-{3-[rel-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylmethyl]phenyl}ethyl)amine dihydrochloride](/img/structure/B5426676.png)